Cas no 2228811-81-0 (methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate)

Methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an amino group and an ester moiety. The 4,6-dichloropyridinyl substituent enhances its utility in cross-coupling reactions and nucleophilic substitutions, making it a key precursor in pharmaceutical and agrochemical applications. Its structural features facilitate further derivatization, enabling the synthesis of complex heterocyclic compounds. The ester group offers flexibility for hydrolysis or transesterification, while the amino group allows for amide formation or reductive alkylation. This compound is particularly useful in the development of biologically active molecules, offering a balance of stability and reactivity under controlled conditions.
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate structure
2228811-81-0 structure
Product name:methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
CAS No:2228811-81-0
MF:C9H10Cl2N2O2
MW:249.093900203705
CID:6425994
PubChem ID:165753479

methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
    • 2228811-81-0
    • EN300-1977399
    • Inchi: 1S/C9H10Cl2N2O2/c1-15-9(14)5(3-12)6-4-13-8(11)2-7(6)10/h2,4-5H,3,12H2,1H3
    • InChI Key: NJPITCIQXMXTSC-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=CC=1C(C(=O)OC)CN)Cl

Computed Properties

  • Exact Mass: 248.0119330g/mol
  • Monoisotopic Mass: 248.0119330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 65.2Ų

methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1977399-0.25g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
0.25g
$1156.0 2023-09-16
Enamine
EN300-1977399-0.1g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
0.1g
$1106.0 2023-09-16
Enamine
EN300-1977399-0.5g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
0.5g
$1207.0 2023-09-16
Enamine
EN300-1977399-0.05g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
0.05g
$1056.0 2023-09-16
Enamine
EN300-1977399-1g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
1g
$1256.0 2023-09-16
Enamine
EN300-1977399-1.0g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
1g
$1256.0 2023-05-31
Enamine
EN300-1977399-2.5g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
2.5g
$2464.0 2023-09-16
Enamine
EN300-1977399-5.0g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
5g
$3645.0 2023-05-31
Enamine
EN300-1977399-10.0g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
10g
$5405.0 2023-05-31
Enamine
EN300-1977399-10g
methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate
2228811-81-0
10g
$5405.0 2023-09-16

methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate Related Literature

Additional information on methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate

Comprehensive Overview of Methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate (CAS No. 2228811-81-0)

Methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate (CAS No. 2228811-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative features a unique chloropyridine backbone, which is pivotal in modern drug discovery and crop protection formulations. Its molecular structure combines a propanoate ester with a dichloropyridine moiety, making it a versatile intermediate for synthesizing bioactive molecules.

The compound’s CAS number 2228811-81-0 is frequently searched in chemical databases, reflecting its relevance in high-value applications. Researchers are particularly interested in its potential as a building block for small-molecule drugs targeting metabolic disorders and infectious diseases. Recent studies highlight its role in optimizing pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical for next-generation therapeutics.

In the agrochemical sector, methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate is explored for its herbicidal and fungicidal activities. The dichloropyridine group is known to enhance binding affinity to enzyme targets in pests, aligning with the industry’s push for sustainable crop protection. This aligns with global trends favoring eco-friendly pesticides and precision agriculture solutions.

Synthetic routes to this compound often involve multistep organic reactions, including esterification and amination processes. Optimizing these methods for scalability and cost-efficiency is a hot topic in process chemistry forums. Additionally, its spectral data (NMR, MS) and crystallographic properties are well-documented, aiding in quality control during production.

From a commercial perspective, demand for CAS 2228811-81-0 is driven by its utility in contract research organizations (CROs) and custom synthesis services. Suppliers emphasize high-purity grades (>98%) to meet stringent regulatory standards, particularly in GMP-compliant applications. This focus on quality assurance resonates with industries prioritizing traceability and safety.

Emerging discussions also link this compound to AI-driven drug design, where its molecular descriptors are used to train machine learning models for virtual screening. Such applications underscore its cross-disciplinary importance in digital chemistry and biotechnology innovations.

In summary, methyl 3-amino-2-(4,6-dichloropyridin-3-yl)propanoate represents a high-potential intermediate with broad applicability. Its CAS 2228811-81-0 serves as a key identifier for researchers navigating chemical space, while its structural features continue to inspire cutting-edge developments in life sciences and material engineering.

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